molecular formula C12H11NO3 B11889902 7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid CAS No. 91569-72-1

7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid

Cat. No.: B11889902
CAS No.: 91569-72-1
M. Wt: 217.22 g/mol
InChI Key: LXSVDURDEZLSDJ-UHFFFAOYSA-N
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Description

7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely studied due to their diverse biological and pharmaceutical activities. This compound, in particular, has attracted attention for its potential use in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2,4-dimethylquinoline, hydroxylation at the 7th position can be achieved using specific oxidizing agents. The carboxylation at the 8th position can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The purification process typically involves crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl group at the 7th position and the carboxylic acid group at the 8th position play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    2,4-Dimethylquinoline: Used in the synthesis of other quinoline derivatives.

    Quinoline-8-carboxylic acid: Studied for its potential therapeutic applications.

Uniqueness

7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This dual functionality makes it a valuable compound for research and industrial applications.

Properties

CAS No.

91569-72-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

7-hydroxy-2,4-dimethylquinoline-8-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12(15)16/h3-5,14H,1-2H3,(H,15,16)

InChI Key

LXSVDURDEZLSDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2C(=O)O)O)C

Origin of Product

United States

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